![molecular formula C25H24ClF3N2O3S B2720347 N-[3-(2-Chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-N-methyl-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1810734-44-1](/img/structure/B2720347.png)

N-[3-(2-Chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-N-methyl-4-(trifluoromethoxy)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

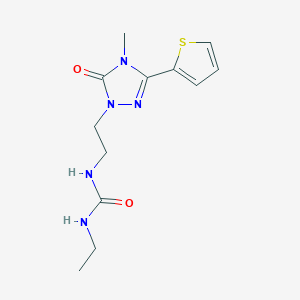

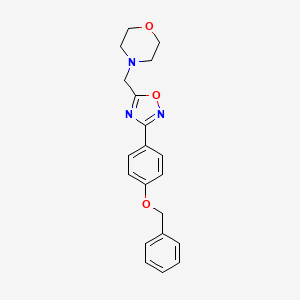

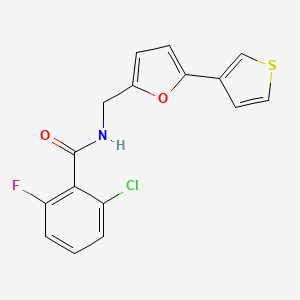

TRC-766 is a compound known for its ability to bind to protein phosphatase 2A (PP2A) without activating the phosphatase. It is often used as a negative control in experiments involving RTC-5 (TRC-382), which is an activator of PP2A. TRC-766 lacks a critical N-H sulfonamide hydrogen bond donor, which differentiates it from active counterparts .

Preparation Methods

The synthetic routes and reaction conditions for TRC-766 are not extensively detailed in the available literature. it is known that TRC-766 is structurally similar to PP2A (SMAP) but biologically inactive. The compound is typically prepared in a laboratory setting for research purposes .

Chemical Reactions Analysis

TRC-766 primarily binds to PP2A but does not activate the phosphatase. This binding property is crucial for its role as a negative control in experiments. The compound does not undergo significant chemical reactions such as oxidation, reduction, or substitution under standard laboratory conditions. Its primary interaction is with the PP2A protein, where it binds without triggering any enzymatic activity .

Scientific Research Applications

TRC-766 is used extensively in scientific research as a pharmacological control. It is particularly valuable in studies involving PP2A, where it serves as a benchmark to compare the effects of other compounds that activate the phosphatase. TRC-766’s lack of biological activity makes it an ideal negative control in experiments aimed at understanding the role of PP2A in various cellular processes .

Mechanism of Action

The mechanism of action of TRC-766 involves its binding to the PP2A protein without activating the phosphatase. This is due to the absence of a critical N-H sulfonamide hydrogen bond donor, which is necessary for the activation of PP2A. As a result, TRC-766 binds to PP2A but does not trigger any downstream signaling pathways or enzymatic activities .

Comparison with Similar Compounds

TRC-766 is often compared with RTC-5 (TRC-382), which is an activator of PP2A. Unlike RTC-5, TRC-766 does not activate the phosphatase due to its structural differences. Other similar compounds include various small-molecule activators of PP2A, which are used in research to study the activation and regulation of this phosphatase. TRC-766’s uniqueness lies in its ability to bind to PP2A without activating it, making it an essential tool for negative control experiments .

References

properties

IUPAC Name |

N-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-N-methyl-4-(trifluoromethoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24ClF3N2O3S/c1-30(35(32,33)22-13-11-21(12-14-22)34-25(27,28)29)15-4-16-31-23-6-3-2-5-18(23)7-8-19-9-10-20(26)17-24(19)31/h2-3,5-6,9-14,17H,4,7-8,15-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXSYJRNSDWIKPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24ClF3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{6-bromoimidazo[1,2-a]pyrazin-2-yl}butanamide](/img/structure/B2720267.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2720278.png)

![(E)-1-(4-chlorophenyl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2720281.png)

![4-oxo-N-(m-tolyl)spiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2720286.png)

![(E)-4-(Dimethylamino)-N-[(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-3-yl)methyl]but-2-enamide](/img/structure/B2720287.png)